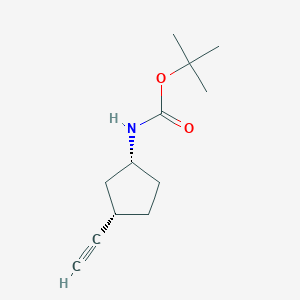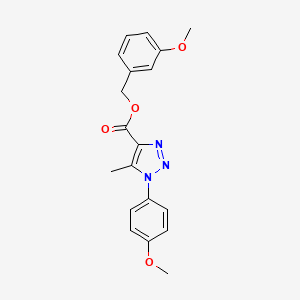![molecular formula C16H18ClN3O3 B2934265 Methyl 5-chloro-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)benzoate CAS No. 1252479-89-2](/img/structure/B2934265.png)
Methyl 5-chloro-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-chloro-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)benzoate, also known as MCCB, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)benzoate is not fully understood, but it is thought to act through a variety of pathways. One proposed mechanism of action is through inhibition of the proteasome, a cellular complex responsible for protein degradation. Methyl 5-chloro-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)benzoate has also been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Methyl 5-chloro-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)benzoate has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of cellular signaling pathways. Methyl 5-chloro-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)benzoate has also been shown to have anti-inflammatory effects, and may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl 5-chloro-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)benzoate in lab experiments is its high potency and specificity, which allows for precise targeting of specific molecular pathways. However, one limitation is that Methyl 5-chloro-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)benzoate can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on Methyl 5-chloro-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)benzoate. One area of interest is the development of new synthetic methods for Methyl 5-chloro-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)benzoate, which could improve its availability and reduce its cost. Another area of interest is the identification of new molecular targets for Methyl 5-chloro-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)benzoate, which could expand its potential applications in scientific research. Finally, further studies are needed to fully understand the mechanism of action of Methyl 5-chloro-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)benzoate and its potential applications in the treatment of human diseases.
Synthesis Methods
Methyl 5-chloro-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)benzoate can be synthesized using a variety of methods, including the reaction of 5-chloro-2-aminobenzoic acid with N-(1-cyanocyclopentyl)carbonyl chloride in the presence of a base. This reaction produces the intermediate N-(1-cyanocyclopentyl)-5-chloro-2-formamido-benzoic acid, which can then be converted to Methyl 5-chloro-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)benzoate through reaction with methyl iodide and triethylamine.
Scientific Research Applications
Methyl 5-chloro-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)benzoate has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, Methyl 5-chloro-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)benzoate has been shown to inhibit the growth of certain types of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, Methyl 5-chloro-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)benzoate has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Methyl 5-chloro-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)benzoate has also been studied for its potential use as a tool in drug discovery, as it can be used to identify and target specific molecular pathways.
properties
IUPAC Name |
methyl 5-chloro-2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c1-23-15(22)12-8-11(17)4-5-13(12)19-9-14(21)20-16(10-18)6-2-3-7-16/h4-5,8,19H,2-3,6-7,9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLXAORBICOVGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)NCC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-1H-benzo[d][1,2,3]triazole-4-carboxylic acid](/img/structure/B2934182.png)


![3-benzyl-8,9-dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2934189.png)



![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2934195.png)



![3-Hydroxy-4-[(E)-2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)diazen-1-yl]-N,N-dimethylnaphthalene-1-sulfonamide](/img/structure/B2934200.png)
![N-(3-chloro-4-methoxyphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2934201.png)
